oxoniumylidynesilanide;N'-propylethane-1,2-diamine

Catalog No.
S1913690
CAS No.
1173023-01-2
M.F
C5H14N2OSi
M. Wt
146.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oxoniumylidynesilanide;N'-propylethane-1,2-diamine

CAS Number

1173023-01-2

Product Name

oxoniumylidynesilanide;N'-propylethane-1,2-diamine

Molecular Formula

C5H14N2OSi

Molecular Weight

146.26 g/mol

InChI

InChI=1S/C5H14N2.OSi/c1-2-4-7-5-3-6;1-2/h7H,2-6H2,1H3;

InChI Key

CHQPGSFAMFLENE-UHFFFAOYSA-N

SMILES

CCCNCCN.O=[Si]

Canonical SMILES

CCCNCCN.O=[Si]

Oxoniumylidynesilanide; N'-propylethane-1,2-diamine is a complex organic compound characterized by its unique structural components. It consists of an oxoniumylidyne moiety combined with N'-propylethane-1,2-diamine. The presence of both oxonium and silane functionalities contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's molecular formula and weight are not explicitly detailed in the available literature, but its structure suggests significant implications for chemical interactions and biological activity.

, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides or hydroxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced amines and silanes.
  • Substitution: The compound can undergo nucleophilic substitution with alkyl halides or acyl chlorides, resulting in the formation of substituted amines and silanes.

Common reagents and conditions for these reactions involve:

  • Oxidation: Typically conducted in aqueous or organic solvents at room temperature.
  • Reduction: Carried out in anhydrous solvents at low temperatures.
  • Substitution: Conducted in organic solvents with mild heating to facilitate the reaction.

Research indicates that oxoniumylidynesilanide; N'-propylethane-1,2-diamine exhibits potential biological activity. It has been investigated for its ability to interact with specific molecular targets, forming stable complexes with metal ions that may participate in catalytic cycles. Additionally, the diamine component can interact with biological molecules, suggesting potential therapeutic effects such as antimicrobial and anticancer properties. The mechanism of action appears to involve disruption of cellular processes through these interactions.

The synthesis of oxoniumylidynesilanide; N'-propylethane-1,2-diamine typically involves the reaction between oxoniumylidynesilanide and N'-propylethane-1,2-diamine under controlled conditions. Key aspects include:

  • Synthetic Routes: The reaction is often performed in an inert atmosphere using solvents such as tetrahydrofuran or dichloromethane. Optimal temperatures range from 0°C to 25°C to maximize yield and purity.
  • Industrial Production: On a larger scale, similar synthetic routes are employed utilizing large reactors with precise control over reaction parameters. Purification methods may include distillation, crystallization, or chromatography.

Oxoniumylidynesilanide; N'-propylethane-1,2-diamine has several notable applications:

  • Chemistry: Serves as a reagent in organic synthesis and catalysis.
  • Biology: Investigated as a biochemical probe for studying cellular mechanisms.
  • Medicine: Explored for potential therapeutic properties, particularly in antimicrobial and anticancer research.
  • Industry: Utilized in producing advanced materials and specialty chemicals.

Studies on the interactions of oxoniumylidynesilanide; N'-propylethane-1,2-diamine reveal its capability to form complexes with various biological molecules. This interaction can lead to significant effects on cellular processes, making it a candidate for further research into drug development and therapeutic applications.

Similar Compounds

  • 1,2-Diaminopropane: Similar structure but lacks the silane and oxonium components.
  • N,N'-Diethyl-1,2-ethanediamine: Contains a similar diamine structure but different alkyl substituents.
  • 1,2-Diaminocyclohexane: Features a cyclohexane ring instead of a linear chain.

Uniqueness

Oxoniumylidynesilanide; N'-propylethane-1,2-diamine is distinguished by the combination of oxoniumylidyne and diamine functionalities. This unique structural arrangement imparts distinct chemical properties and reactivity profiles that are valuable for specialized applications in both research and industry. Its ability to engage in diverse

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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